REACTION_SMILES
|
[NH2:15][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[C:24](=[O:25])[OH:26].[Na+:28].[OH-:27].[cH:1]1[c:2]([S:11](=[O:12])(=[O:13])[Cl:14])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[c:2]([S:11](=[O:12])(=[O:13])[NH:15][CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[C:24](=[O:25])[OH:26])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
|
Name
|
NC(Cc1ccccc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccccc1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cc1ccccc1)NS(=O)(=O)c1ccc2ccccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH2:15][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[C:24](=[O:25])[OH:26].[Na+:28].[OH-:27].[cH:1]1[c:2]([S:11](=[O:12])(=[O:13])[Cl:14])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[c:2]([S:11](=[O:12])(=[O:13])[NH:15][CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[C:24](=[O:25])[OH:26])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
|
Name
|
NC(Cc1ccccc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccccc1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cc1ccccc1)NS(=O)(=O)c1ccc2ccccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH2:15][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[C:24](=[O:25])[OH:26].[Na+:28].[OH-:27].[cH:1]1[c:2]([S:11](=[O:12])(=[O:13])[Cl:14])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[c:2]([S:11](=[O:12])(=[O:13])[NH:15][CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[C:24](=[O:25])[OH:26])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
|
Name
|
NC(Cc1ccccc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccccc1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cc1ccccc1)NS(=O)(=O)c1ccc2ccccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |